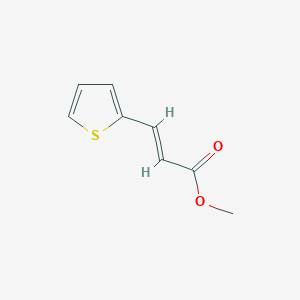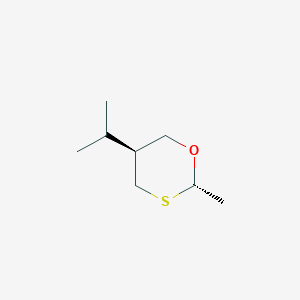
(2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The mechanism of action of (2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane involves the inhibition of various enzymes and metabolic pathways in microorganisms and insects. The compound has been found to disrupt the cell membrane and cell wall of microorganisms, leading to their death. In insects, (2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane has been found to inhibit the acetylcholinesterase enzyme, leading to paralysis and death.
Biochemical and Physiological Effects:
(2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to have a low toxicity profile in mammals, making it a promising candidate for the development of new drugs and pesticides. Additionally, (2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane has been found to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane is its low toxicity profile in mammals, making it a safe compound to work with in the laboratory. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of (2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane is its limited solubility in water, which can make it challenging to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for the research and development of (2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane. One potential direction is the development of new drugs and pesticides based on the compound's antimicrobial and insecticidal properties. Additionally, (2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane has been found to have potential applications in materials science, such as the development of new coatings and adhesives. Finally, further studies are needed to investigate the compound's potential therapeutic applications for the treatment of various diseases, such as cancer and inflammation.
Conclusion:
In conclusion, (2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane is a promising compound that has gained significant attention in the scientific community. The compound has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the compound's potential applications in various fields and to develop new drugs and pesticides based on its properties.
Métodos De Síntesis
The synthesis of (2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane involves the reaction of 2-methylpropan-2-ol with paraformaldehyde in the presence of an acid catalyst such as sulfuric acid. The reaction yields (2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane as a white crystalline solid.
Aplicaciones Científicas De Investigación
(2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The compound has been found to exhibit antimicrobial, antifungal, and insecticidal properties, making it a promising candidate for the development of new drugs and pesticides.
Propiedades
Número CAS |
110523-71-2 |
|---|---|
Nombre del producto |
(2S,5S)-2-Methyl-5-propan-2-yl-1,3-oxathiane |
Fórmula molecular |
C8H16OS |
Peso molecular |
160.28 g/mol |
Nombre IUPAC |
(2S,5S)-2-methyl-5-propan-2-yl-1,3-oxathiane |
InChI |
InChI=1S/C8H16OS/c1-6(2)8-4-9-7(3)10-5-8/h6-8H,4-5H2,1-3H3/t7-,8-/m0/s1 |
Clave InChI |
JSHXMLHPTWVJRP-YUMQZZPRSA-N |
SMILES isomérico |
C[C@H]1OC[C@@H](CS1)C(C)C |
SMILES |
CC1OCC(CS1)C(C)C |
SMILES canónico |
CC1OCC(CS1)C(C)C |
Sinónimos |
1,3-Oxathiane,2-methyl-5-(1-methylethyl)-,trans-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




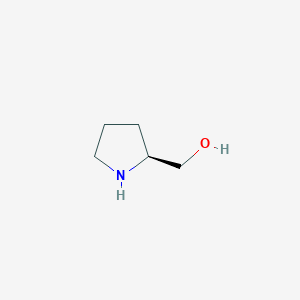



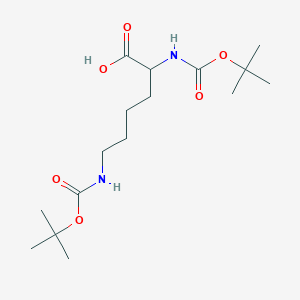
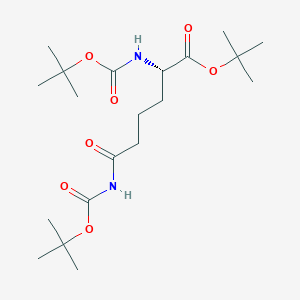

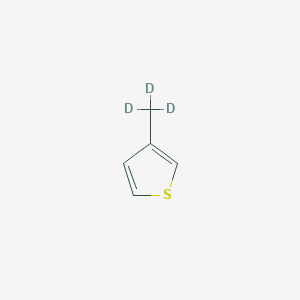
![Methyl (E)-3-[2-butyl-1-[(4-carbomethoxyphenyl)methyl]imidazol-5-YL]-2-(2-thienylmethyl)-2-propenoate](/img/structure/B19667.png)
![Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)methyl]benzoate](/img/structure/B19668.png)

